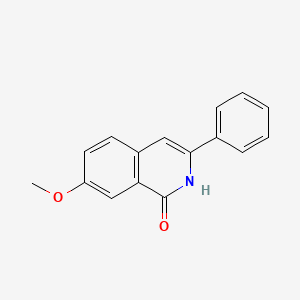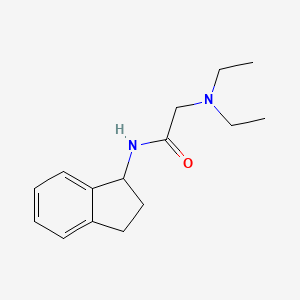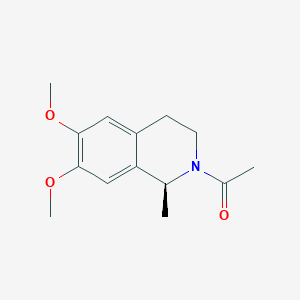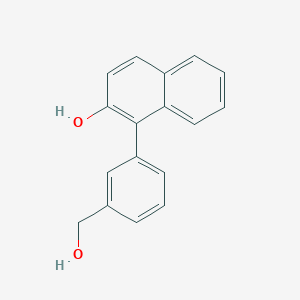
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C10H8BClN2O3 and a molecular weight of 250.45 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chloropyridinyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
The synthesis of pyridinylboronic acids, including (6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid, can be achieved through several methods :
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to selectively introduce the boronic acid group at the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: Halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the boronic acid derivative.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
[4+2] Cycloadditions: This approach involves cycloaddition reactions to form the boronic acid derivative.
Chemical Reactions Analysis
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid undergoes various chemical reactions :
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Complexation: The boronic acid group can form complexes with diols, amines, and other nucleophiles.
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic esters, and borates.
Scientific Research Applications
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid has a wide range of applications in scientific research :
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drug candidates and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid involves its ability to form covalent bonds with specific molecular targets . The boronic acid group can interact with diols, amines, and other nucleophiles, forming stable complexes. This interaction can inhibit the activity of enzymes or receptors, leading to various biological effects. The compound’s molecular targets and pathways depend on its specific application, such as enzyme inhibition in medicinal chemistry or cross-coupling reactions in organic synthesis.
Comparison with Similar Compounds
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid can be compared with other similar boronic acid derivatives :
6-Chloropyridine-3-boronic acid: Similar in structure but lacks the additional pyridinyl group.
(6-chloro-5-(methoxycarbonyl)pyridin-3-yl)boronic acid: Contains a methoxycarbonyl group instead of the chloropyridinyl group.
2-Substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides: These compounds have a pyrimidine ring and are used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various research and industrial applications.
Properties
CAS No. |
918138-39-3 |
|---|---|
Molecular Formula |
C10H8BClN2O3 |
Molecular Weight |
250.45 g/mol |
IUPAC Name |
[6-(5-chloropyridin-3-yl)oxypyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H8BClN2O3/c12-8-3-9(6-13-5-8)17-10-2-1-7(4-14-10)11(15)16/h1-6,15-16H |
InChI Key |
SVFFNDRPICGMNI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC(=CN=C2)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




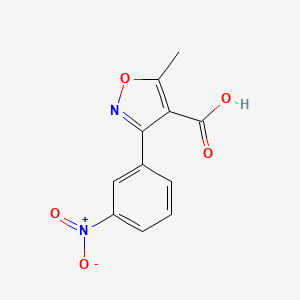
![1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-](/img/structure/B11862934.png)



